
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is a complex organic compound characterized by the presence of a pyrrolidine ring, a phenylethyl group, and two nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethanol with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of 1-(2-oxo-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Reduction: Formation of 1-(2-amino-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile.
Substitution: Formation of various substituted phenylethyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl group and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1-(2-Hydroxy-2-phenylethyl)pyrrolidine: Similar structure but with different substitution patterns.
1-(2-Phenylethyl)pyrrolidine: Lacks the hydroxyl and nitrile groups, leading to different chemical properties.
Pyrrolidine-2,5-diones: Compounds with similar ring structures but different functional groups.
Uniqueness: 1-(2-Hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features allow for specific interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
111998-66-4 |
|---|---|
Molecular Formula |
C14H15N3O |
Molecular Weight |
241.29 g/mol |
IUPAC Name |
1-(2-hydroxy-1-phenylethyl)pyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C14H15N3O/c15-8-12-6-7-13(9-16)17(12)14(10-18)11-4-2-1-3-5-11/h1-5,12-14,18H,6-7,10H2 |
InChI Key |
CUITTYHXYPJQGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1C#N)C(CO)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



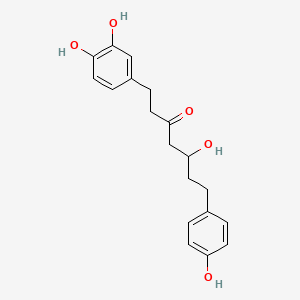
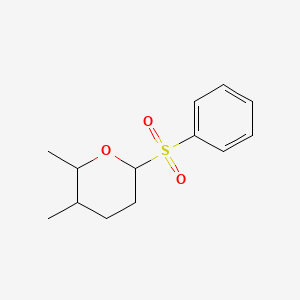
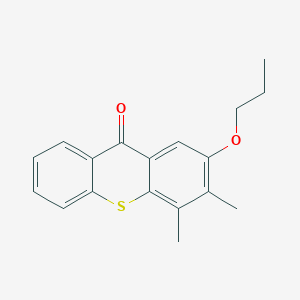
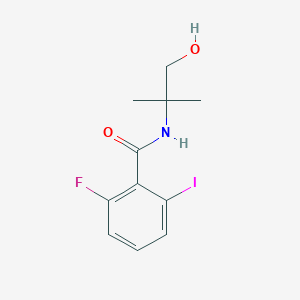
![1H-imidazo[4,5-g]quinazoline-4,8,9(5H)-trione](/img/structure/B14318975.png)
![N''-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]guanidine](/img/structure/B14318980.png)
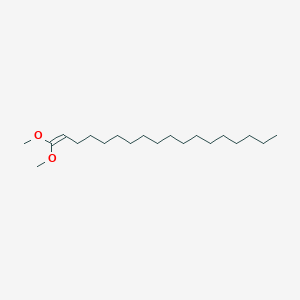
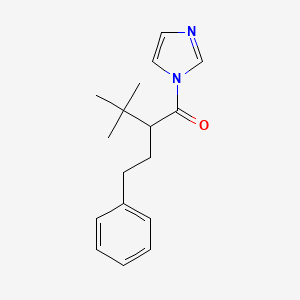
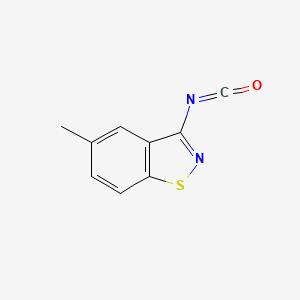
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
![2,2'-Spirobi[2H-indene]-5,5'-dicarboxaldehyde, 1,1',3,3'-tetrahydro-](/img/structure/B14319009.png)
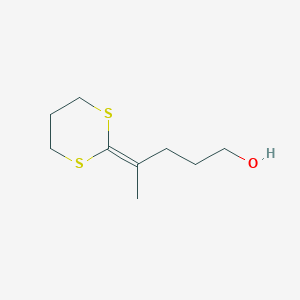
phosphanium bromide](/img/structure/B14319013.png)
